molecular formula C13H30IP B154548 Tributylmethylphosphonium Iodide CAS No. 1702-42-7

Tributylmethylphosphonium Iodide

Cat. No. B154548
CAS RN: 1702-42-7
M. Wt: 344.26 g/mol
InChI Key: RLZMYANQLOCZOB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylmethylphosphonium iodide is not directly mentioned in the provided papers, but related compounds and their properties can give us insights into its characteristics. Phosphonium iodides are a class of organophosphorus compounds that are typically synthesized through the reaction of a phosphine with an alkyl halide. They are known for their use in various organic reactions and as intermediates in the synthesis of other compounds.

Synthesis Analysis

The synthesis of related phosphonium iodides involves the reaction of a phosphine with an alkyl halide. For example, iodomethyltriphenylphosphonium iodide is prepared by reacting triphenylphosphine with methylene iodide in dichloromethane, forming colorless needle-like crystals . Similarly, bis(methyltriphenylphosphonium) octaiodide is synthesized by reacting methyltriphenylphosphonium iodide with iodine in ethanol . These methods suggest that tributylmethylphosphonium iodide could potentially be synthesized through a similar pathway, involving the reaction of a suitable tributylphosphine with an alkyl iodide.

Molecular Structure Analysis

The molecular structure of phosphonium iodides is typically characterized by X-ray crystallography. For instance, the crystal structure of iodomethyltriphenylphosphonium iodide shows discrete monomeric units with surprisingly short I-I distances, indicating strong interactions within the crystal lattice . The molecular structure of these compounds is crucial for understanding their reactivity and physical properties.

Chemical Reactions Analysis

Phosphonium iodides are involved in various chemical reactions. For example, they can participate in the Arbuzov reaction, where alkyl diphenylphosphinites react with alkyl halides to form phosphonium ions, which then decompose to phosphine oxides . The gallium triiodide-catalyzed synthesis of α-amino phosphonates also demonstrates the utility of iodides in facilitating organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium iodides are influenced by their molecular structure. For instance, the crystalline nature of these compounds, as seen in methyltrineopentyloxyphosphonium iodide, can affect their stability and reactivity . The interaction of phosphonium iodides with other molecules, such as in halogen bonding, can lead to a variety of structural features and influence the overall properties of the compounds .

Scientific Research Applications

1. Copolymerization Studies

Tributylvinylphosphonium iodide has been investigated for its role in copolymerization. It was studied alongside tributylvinylphosphonium bromide, focusing on their solid solutions. X-ray-initiated polymerization of the pure iodide was explored, revealing unique polymerization rate curves and activation energies (Chen & Grabar, 2007).

2. Intermediates in Phosphane Assisted Methylation

Research has been conducted on (Methylseleno)tri-n-butylphosphonium iodide, characterizing its charge distribution and bond situation through quantum chemical methods. This study provides insight into its use as an intermediate in methylation processes (Pietschnig, Spirk, Rechberger, & Merz, 2008).

3. Mechanistic Insights into the Arbuzov Reaction

The Arbuzov reaction, involving the interaction of triethyl phosphite with elemental iodine, was examined to understand the formation of iodotriethyl-phosphonium iodide. This research provides valuable mechanistic insights into this important chemical reaction (Skowronska, Pakulski, Michalski, Cooper, & Trippett, 1980).

4. Palladium-Catalyzed Decarbonylative Iodination

A study on palladium-catalyzed iodination of aryl and vinyl carboxylic acids involved the formation of a phosphonium salt. This research highlights a novel approach in catalysis and has implications for the synthesis of complex drug-like scaffolds (Boehm, Martini, Lee, Cacherat, & Morandi, 2021).

5. Nanostructuration of Ionic Liquids

Research on phosphonium ionic liquids, including tributyl(methyl)phosphonium methylsulfate, has provided insights into their nanostructuration effect on semicrystalline fluorinated copolymers. This study contributes to the understanding of ionic liquid interactions in polymer matrices (Yang, Pruvost, Livi, & Duchet-Rumeau, 2015).

Safety And Hazards

Tributylmethylphosphonium Iodide can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling and wearing protective gloves, eye protection, and face protection .

Future Directions

Iodine clocks, which are fascinating nonlinear chemical systems, have a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

properties

IUPAC Name

tributyl(methyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZMYANQLOCZOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375025
Record name Tributyl(methyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributylmethylphosphonium Iodide

CAS RN

1702-42-7
Record name Tributylmethylphosphonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1702-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, tributylmethyl-, iodide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1702-42-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonium, tributylmethyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tributyl(methyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylmethylphosphonium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributylmethylphosphonium Iodide
Reactant of Route 2
Tributylmethylphosphonium Iodide
Reactant of Route 3
Reactant of Route 3
Tributylmethylphosphonium Iodide
Reactant of Route 4
Reactant of Route 4
Tributylmethylphosphonium Iodide
Reactant of Route 5
Tributylmethylphosphonium Iodide
Reactant of Route 6
Tributylmethylphosphonium Iodide

Citations

For This Compound
30
Citations
EH Omahen - 2018 - scholar.uwindsor.ca
Inorganic/organic hybrid perovskites have emerged as synthetic materials that exhibit light-harvesting properties. Although perovskites with alkylammonium cations have been …
Number of citations: 2 scholar.uwindsor.ca
CT Eyles, S Trippett - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… This mixture (5.5 g.), when dissolved in benzene and treated with methyl iodide, gave tributylmethylphosphonium iodide (7.6 g.), mp and mixed m. p. Evaporation of the mother-liquor …
Number of citations: 10 pubs.rsc.org
AG Fogg, D Bhanot - Analyst, 1987 - pubs.rsc.org
The shifts in peak potential and the changes in peak current on adding 750 µg ml–1 of tetraphenylphosphonium chloride, tributylmethylphosphonium iodide, triphenylbutylphosphonium …
Number of citations: 14 pubs.rsc.org
R Zhou, M Holmes, S Puntambekar, M Leaver… - Soft Matter, 2012 - pubs.rsc.org
… The remainder of the tributylmethylphosphonium iodide (0.04 moles, 14 g) was dissolved in absolute ethanol (150ml) and cooled in an ice bath. Ion-exchange resin (60 g) was added …
Number of citations: 5 pubs.rsc.org
J Zheng, CG Wang, Y Yamaguchi… - Angewandte …, 2018 - Wiley Online Library
… We previously experimentally determined the activation rate constant k a (Scheme 1 b) of several alkyl iodides catalyzed by tributylmethylphosphonium iodide (BMPI) at 70 C. The k a …
Number of citations: 27 onlinelibrary.wiley.com
DI Nazarov, MG Andronov, AV Kuzmin… - Dalton …, 2021 - pubs.rsc.org
… 28.1 mg, 0.042 mmol) for 4 was carried out with cesium anthracenide (Cs + )(C 14 H 10 − ) (14 mg, 0.0452 mmol) in the presence of one equivalent of tributylmethylphosphonium iodide …
Number of citations: 6 pubs.rsc.org
H Yue, Y Zhao, X Ma, J Gong - Chemical Society Reviews, 2012 - pubs.rsc.org
Ethylene glycol (EG) is an important organic compound and chemical intermediate used in a large number of industrial processes (eg energy, plastics, automobiles, and chemicals). …
Number of citations: 951 pubs.rsc.org
CG Wang, AML Chong, Y Lu, X Liu… - Chemistry–A European …, 2019 - Wiley Online Library
… after purification) was prepared through RCMP of methyl methacrylate (MMA) with 2-iodo-2-methylpropionitrile (CP-I) as an alkyl iodide initiator and tributylmethylphosphonium iodide (…
CG Wang, AML Chong, HM Pan, J Sarkar, XT Tay… - Polymer …, 2020 - pubs.rsc.org
… (a) Mono-initiating alkyl iodides and the k a values with tributylmethylphosphonium iodide (BMPI) in the toluene-d 8 /acetonitrile-d 3 (90/10) mixture at 70 C. The arrows indicate the …
Number of citations: 45 pubs.rsc.org
E Łukaszewicz, A Kupińska… - Heteroatom …, 2013 - Wiley Online Library
… Tributylmethylphosphonium iodide was obtained according to a known procedure 23. Lithium[dibutyl(butylidene)phosphoranyl]methylide solution and tributyl[(trimethylsilyl)-methylene]…
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.